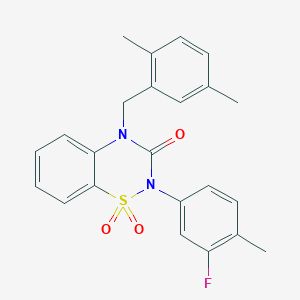

4-(2,5-dimethylbenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

The compound 4-(2,5-dimethylbenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a derivative of the 1,2,4-benzothiadiazine 1,1-dioxide scaffold, a heterocyclic system historically associated with diuretics (e.g., chlorothiazide) and antihypertensives . Its structure includes two key substituents:

- A 2,5-dimethylbenzyl group at position 4, which may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name |

4-[(2,5-dimethylphenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-15-8-9-16(2)18(12-15)14-25-21-6-4-5-7-22(21)30(28,29)26(23(25)27)19-11-10-17(3)20(24)13-19/h4-13H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUIRHMGPOFRBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dimethylbenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiadiazinone core, which is known for various biological activities. The presence of fluorine and dimethyl groups may influence its pharmacokinetics and biological interactions.

Anticancer Properties

Research indicates that compounds similar to benzothiadiazinones exhibit significant anticancer activity. For instance, fluorinated derivatives have demonstrated the ability to induce apoptosis in sensitive cancer cells through mechanisms involving cytochrome P450 enzymes (CYPs) and DNA adduct formation. A study highlighted that fluorinated benzothiazoles could bind to macromolecules within cancer cells, leading to cell death without a biphasic dose-response relationship . This suggests that the compound may also exhibit similar properties.

Neuroprotective Effects

Benzothiadiazines have been explored for their neuroprotective effects. A related compound was shown to improve neurochemical profiles in models of epilepsy by modulating neurotransmitter levels and offering protection against oxidative stress . This raises the possibility that the compound may possess neuroprotective qualities as well.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- CYP Interaction : Similar compounds have been shown to interact with CYP enzymes, leading to metabolic activation and subsequent biological effects .

- Macromolecule Binding : The ability to form covalent bonds with cellular macromolecules may be a key factor in its anticancer activity.

- Neurochemical Modulation : Alterations in neurotransmitter levels could contribute to neuroprotective effects.

Case Studies and Research Findings

Scientific Research Applications

Pharmaceutical Applications

- Antihypertensive Agents : Compounds in the benzothiadiazine family have been traditionally used as antihypertensive agents. The specific compound may exhibit similar properties due to its structural analogies with established drugs like thiazides.

- Diuretic Properties : Benzothiadiazines are recognized for their diuretic effects. Research indicates that modifications to the benzothiadiazine structure can enhance these properties, potentially leading to more effective treatments for conditions requiring fluid regulation.

- Anticancer Activity : Preliminary studies suggest that derivatives of benzothiadiazine may possess anticancer properties. Investigations into the mechanisms of action are ongoing, focusing on how structural variations influence cytotoxicity against cancer cell lines.

Agrochemical Applications

- Pesticidal Activity : The compound's structure suggests potential use as an agrochemical agent. Research has indicated that certain benzothiadiazine derivatives can act as effective pesticides or herbicides by disrupting specific biochemical pathways in pests.

- Plant Growth Regulators : There is emerging evidence that compounds similar to this one can function as plant growth regulators, enhancing crop yields and resilience against environmental stressors.

Data Table: Summary of Applications

Case Studies

-

Antihypertensive Study :

A study conducted on a series of benzothiadiazine derivatives demonstrated significant reductions in systolic and diastolic blood pressure in hypertensive rat models when administered at varying doses. The study highlighted the importance of substituent groups on the efficacy of these compounds. -

Pesticidal Efficacy :

Field trials evaluating the pesticidal activity of a related compound showed a 70% reduction in pest populations compared to untreated controls. The mechanism was attributed to interference with metabolic pathways critical for pest survival. -

Anticancer Mechanism Investigation :

Research into the anticancer properties revealed that the compound induced apoptosis in cancer cell lines through mitochondrial pathways. Further studies are required to elucidate the exact mechanisms and optimize structural features for enhanced activity.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares the target compound with structurally related benzothiadiazine derivatives:

Pharmacological and Pharmacokinetic Insights

Anti-TB Activity: The target compound’s 3-fluoro group may enhance binding to mycobacterial targets compared to non-fluorinated analogs like Compound 158, which showed poor bioavailability despite potent in vitro activity . Fluorine’s electronegativity could improve target affinity and metabolic stability.

Cytotoxic Potential: Compound 3 () demonstrated apoptosis-inducing effects via benzothiadiazine bioisosteres. The target compound’s 4-methylphenyl substituent could similarly stabilize interactions with apoptosis-related proteins (e.g., caspases), though this requires experimental validation .

Diuretic Activity :

Structure-Activity Relationship (SAR) Trends

- Fluorine Substitution : Fluorine at position 2 (as in the target compound) is hypothesized to improve metabolic stability and binding specificity, as seen in fluorinated pharmaceuticals like ciprofloxacin.

- Methyl Groups : The 2,5-dimethylbenzyl group may enhance membrane permeability but could reduce aqueous solubility, necessitating formulation optimization.

- Ring Modifications: Unlike 1,2,3-benzothiadiazine derivatives (), the 1,2,4-isomer in the target compound retains classical diuretic activity while enabling novel applications (e.g., anti-TB, cytotoxic) through tailored substitutions .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,5-dimethylbenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. For example:

- Core formation : Construct the benzothiadiazine ring via cyclization of substituted anilines with sulfur-containing reagents (e.g., thionyl chloride) under controlled pH and temperature.

- Functionalization : Introduce substituents (e.g., 2,5-dimethylbenzyl and 3-fluoro-4-methylphenyl groups) using alkylation or coupling agents (e.g., palladium catalysts for cross-coupling).

- Purification : Column chromatography or recrystallization ensures >95% purity. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .

Q. How is this compound characterized for structural confirmation and purity?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., Acta Crystallographica Section E protocols) .

- NMR spectroscopy : H and C NMR verify substituent positions and integration ratios.

- HPLC-MS : Confirms molecular weight (410.46 g/mol) and purity (>95%).

- Elemental analysis : Validates empirical formula (CHFNOS).

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) to assess antiproliferative activity.

- Enzyme inhibition : Test against kinases or proteases (e.g., fluorescence-based assays) to identify targets.

- Microbial susceptibility : Use agar dilution for antimicrobial activity against Gram-positive/negative bacteria.

- Dose-response curves : Establish IC values for quantitative comparisons .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and scalability of this compound?

Methodological Answer:

- Reaction parameter screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(OAc)), and temperatures to maximize yield.

- Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility.

- Process analytics : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation.

- Green chemistry : Replace toxic reagents (e.g., dichloromethane) with biodegradable alternatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies of benzothiadiazine derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or methoxy groups).

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.

- Biological profiling : Compare activity across analogs to link structural features (e.g., electron-withdrawing groups) to potency.

- ADMET modeling : Predict pharmacokinetic properties (e.g., logP, plasma protein binding) early in SAR workflows .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols to minimize variability.

- Orthogonal validation : Confirm activity with complementary assays (e.g., Western blot for apoptosis alongside MTT).

- Batch analysis : Verify compound stability (e.g., via LC-MS) to rule out degradation artifacts.

- Meta-analysis : Compare data across peer-reviewed studies to identify consensus mechanisms .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Glide to model binding poses with proteins (e.g., kinases).

- MD simulations : Run GROMACS simulations to assess stability of ligand-receptor complexes over time.

- QSAR modeling : Train models on PubChem bioactivity data to predict untested targets .

- Free energy calculations : Compute binding affinities (ΔG) with MM-PBSA/GBSA methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.